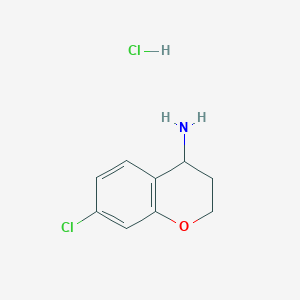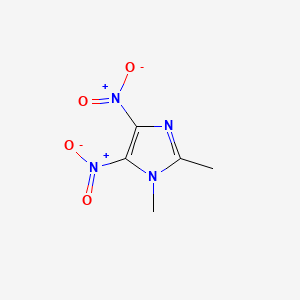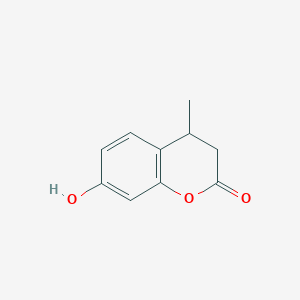
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Descripción general
Descripción
“7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as “7-hydroxy-4-methyl-3,4-dihydrochromen-2-one” and "7-hydroxy-4-methylchroman-2-one" .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one research paper explains the synthesis of 7- { [2- (4- substituted phenyl)-2-oxoethyl] amino}-4-methyl-2H-1-benzopyran-2-one derivatives by the reactions of 7-amino-4-methyl coumarin with substituted phenacyl bromides using a pinch of potassium carbonate as a catalyst in DMF .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O3/c1-6-4-10 (12)13-9-5-7 (11)2-3-8 (6)9/h2-3,5-6,11H,4H2,1H3 .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it reacts with acetophenones to yield the corresponding ethanones, which are then cyclized to coumarinyl integrated thiazolo [3,2- b ] [1,2,4] triazole derivatives upon treatment with phosphorus oxychloride .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 46.5 Ų .Aplicaciones Científicas De Investigación
Synthesis Procedures of Coumarin Heterocycles
Coumarins, including 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, are highly valuable for their biological and pharmaceutical properties. The synthesis of these heterocycles has been a focus for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been developed and improved over the years .
Fluorescent Probes
Many coumarin derivatives, including 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, have good biological activity and application value in fluorescent probes . Their unique stability and strong fluorescence make them valuable in this field .
Anticancer Activity
Several derivatives of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one have been designed, synthesized, and evaluated for their anticancer activity . These compounds have been screened for their cytotoxicity against the MCF-7 breast cancer cell line .
Optical Data Storage Applications
Some derivatives of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one have photo-responsive behavior, which may be useful in optical data storage applications .
Precursors in the Synthesis of Bioactive Molecules
The 3,4-Dihydro-2 (1 H)-pyridones (3,4-DHPo) and their derivatives, including 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, are extensively used as precursors in the synthesis of bioactive molecules .
Industrial Production
Based on the Pechmann coumarin synthesis method, the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins, including 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, have been explored . This research provides a reference for future industrialized production of coumarins .
Propiedades
IUPAC Name |
7-hydroxy-4-methyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZSWZFZSBGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648740 | |
| Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
CAS RN |
19484-75-4 | |
| Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B3049040.png)
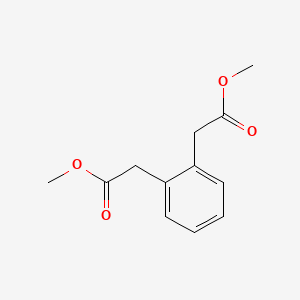

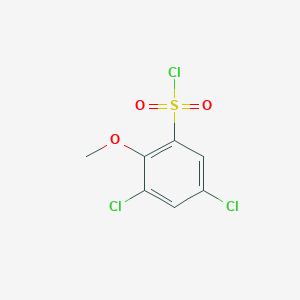

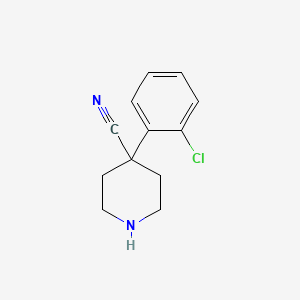
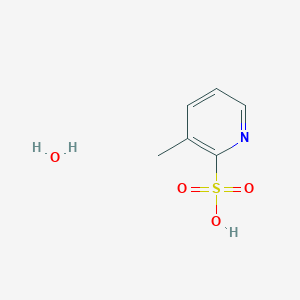
![1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3049049.png)
